molecular formula C35H46N2O6 B2470107 Vitamin D2-3,5-dinitrobenzoate CAS No. 859928-95-3

Vitamin D2-3,5-dinitrobenzoate

Cat. No.: B2470107
CAS No.: 859928-95-3
M. Wt: 590.761
InChI Key: LECFLFJCNVVCCI-JPKFJIBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D2-3,5-dinitrobenzoate is a derivative of ergocalciferol, commonly known as vitamin D2. This compound is synthesized by the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. It is primarily used in scientific research to study the properties and functions of vitamin D2 and its derivatives.

Scientific Research Applications

Vitamin D2-3,5-dinitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of vitamin D2 derivatives.

    Biology: Employed in studies investigating the biological activity and metabolism of vitamin D2.

    Medicine: Utilized in research on the therapeutic potential of vitamin D2 derivatives in treating diseases such as osteoporosis and vitamin D deficiency.

    Industry: Applied in the development of vitamin D2 supplements and fortified foods

Mechanism of Action

The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2-3,5-dinitrobenzoate involves the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. The process typically includes the following steps:

    Starting Materials: Ergocalciferol and 3,5-dinitrobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Vitamin D2-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Vitamin D2 (Ergocalciferol): The parent compound of vitamin D2-3,5-dinitrobenzoate.

    Vitamin D3 (Cholecalciferol): Another form of vitamin D with similar biological functions but different sources and synthesis pathways.

    Vitamin D2-3,5-diaminobenzoate: A reduced derivative of this compound

Comparison: this compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological properties. Compared to vitamin D2 and vitamin D3, it is more reactive in certain chemical reactions, making it a valuable tool in research. Additionally, its derivatives, such as vitamin D2-3,5-diaminobenzoate, offer further opportunities for studying the structure-activity relationships of vitamin D compounds .

Properties

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFLFJCNVVCCI-JPKFJIBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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